molecular formula C19H22N2O4S B2621535 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide CAS No. 946350-15-8

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2621535
CAS No.: 946350-15-8
M. Wt: 374.46
InChI Key: SYFPGRNCPDIUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide (CAS 946350-15-8) is a synthetic organic compound with a molecular formula of C19H22N2O4S and a molecular weight of 374.46 g/mol . This chemical features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry that is widely found in a variety of pharmacologically active compounds . The structure incorporates a methanesulfonyl group on the nitrogen of the tetrahydroquinoline ring and a 2-(4-methoxyphenyl)acetamide moiety at the 7-position. Tetrahydroquinoline derivatives are a significant area of investigation in drug discovery. While the specific biological profile of this compound requires further research, analogues based on the tetrahydroquinoline and tetrahydroisoquinoline scaffolds have been reported to exhibit diverse pharmacological activities. These include potential as selective antagonists for neurological targets such as the orexin 1 (OX1) receptor, which is implicated in reward processes and addiction , and as inhibitors of Mycobacterium tuberculosis ATP synthase for the treatment of tuberculosis . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-9-5-14(6-10-17)12-19(22)20-16-8-7-15-4-3-11-21(18(15)13-16)26(2,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFPGRNCPDIUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate can be treated with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenylacetamide Moiety: This step involves the acylation of the intermediate with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide may have several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be investigated as a potential drug candidate for various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Research Findings and Implications

  • Anticonvulsant Potential: Thiadiazole-benzothiazole hybrids () achieve 100% seizure protection, suggesting that the tetrahydroquinoline scaffold in the target compound could be explored for neuroactive applications .
  • Anticancer Selectivity : Quinazoline-sulfonyl acetamides () show cell-line-specific efficacy, indicating that the target compound’s methanesulfonyl group may improve selectivity for tyrosine kinase targets (e.g., EGFR) .
  • Antimicrobial Breadth : Sulfanyl-acetamide derivatives () validate the importance of the 4-methoxyphenyl group in disrupting microbial membranes, a property that could extend to the target compound .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a tetrahydroquinoline moiety with a methanesulfonyl group and an acetamide functional group. Its molecular formula is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 306.39 g/mol. The presence of the methanesulfonyl group is believed to enhance its biological activity by increasing solubility and modulating interactions with biological targets.

Biological Activity

Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases or proteases that are critical for tumor growth and survival. Preliminary studies suggest that it may inhibit the activity of pathways involved in cell signaling, such as the MAPK/ERK pathway, which is often upregulated in cancer cells .

Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against a range of pathogens. Early findings suggest it possesses moderate antibacterial effects, making it a candidate for further exploration in infectious disease treatment .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine in the presence of an acid catalyst.
  • Introduction of Methanesulfonyl Group : The methanesulfonyl group is added using methanesulfonyl chloride and a base like triethylamine.
  • Coupling with Acetamide : The final step involves coupling the methanesulfonylated tetrahydroquinoline with 4-methoxyphenyl acetamide under basic conditions to yield the desired product .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability across multiple types of cancer cells, suggesting its potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

In another study focusing on its mechanism of action, researchers utilized Western blot analysis to assess changes in protein expression levels associated with apoptosis and cell cycle regulation. The compound was found to significantly upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For analogous compounds, steps include:

  • Functional group protection : Methanesulfonyl groups are introduced via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine) .
  • Acetamide coupling : A Buchwald-Hartwig amination or nucleophilic substitution may link the tetrahydroquinoline and 4-methoxyphenylacetamide moieties. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity .

Q. How is the structural integrity of this compound verified experimentally?

  • Methodological Answer :

  • Spectroscopic techniques :
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxy at δ 3.8 ppm for –OCH₃, sulfonyl group resonance) .
  • IR : Identifies amide C=O stretching (~1650 cm⁻¹) and sulfonyl S=O bands (~1350–1150 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation (e.g., SHELX programs for refinement ). For example, related compounds show planar acetamide linkages and tetrahedral sulfonyl geometry .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :

  • MTT assay : Evaluates cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). IC₅₀ values are calculated with 72-hour exposure .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity measurement at λₑₓ/ₑₘ = 340/450 nm) .
  • Binding studies : Surface plasmon resonance (SPR) quantifies affinity to targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of sulfonylated tetrahydroquinoline intermediates?

  • Methodological Answer :

  • Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Solvent screening : Polar aprotic solvents (DMSO) improve solubility of sulfonamide intermediates .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • Methodological Answer :

  • SAR studies : Compare derivatives (e.g., 4-fluorophenyl vs. 4-methoxyphenyl). For example:
SubstituentActivity Trend (IC₅₀, μM)Target
4-OCH₃2.1 ± 0.3Kinase A
4-F5.8 ± 0.9Kinase A
4-Cl8.4 ± 1.2Kinase A
(Data adapted from )
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity changes with substituent bulk or polarity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardized protocols : Ensure consistent cell lines (e.g., ATCC-certified MCF-7) and assay conditions (e.g., serum-free media) .
  • Meta-analysis : Pool data from multiple studies (e.g., RevMan software) to identify outliers or confounding factors (e.g., solvent DMSO concentration >0.1% causing false positives) .
  • Orthogonal assays : Validate hits with alternative methods (e.g., apoptosis via flow cytometry alongside MTT) .

Q. What strategies are employed to enhance the compound’s solubility and bioavailability?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase hydrophilicity .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
  • Co-crystallization : Co-formers like succinic acid improve aqueous solubility (e.g., 2.5-fold increase) .

Q. How are off-target interactions minimized during pharmacological profiling?

  • Methodological Answer :

  • Selectivity panels : Screen against 50+ kinases/proteases (e.g., Eurofins Panlabs) to identify cross-reactivity .
  • CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal shift assay : Monitor protein unfolding (ΔTm) to confirm direct target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.